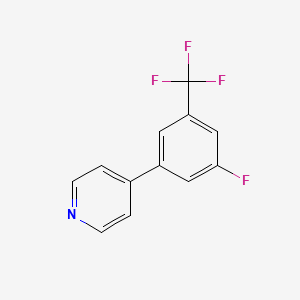
4-(3-Fluor-5-(Trifluormethyl)phenyl)pyridin
Übersicht
Beschreibung
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Metallierungsreaktionen
„4-(3-Fluor-5-(Trifluormethyl)phenyl)pyridin“ kann in Metallierungsreaktionen verwendet werden, um (Trifluormethyl)pyridyllithiumverbindungen herzustellen, die Zwischenprodukte in verschiedenen Syntheseprozessen sind .
Synthese von Metall-Organischen Gerüsten (MOFs)
Diese Verbindung kann als Baustein bei der Synthese von MOFs dienen, die poröse Materialien sind mit potenziellen Anwendungen in der Gasspeicherung, -trennung und -katalyse .
Synthese von Methiodidsalzen
Methiodidsalze haben verschiedene Anwendungen, darunter als Zwischenprodukte in der organischen Synthese oder in der Materialwissenschaft aufgrund ihrer Ionenleitfähigkeit .
Aminierungsreaktionen
Es kann als Reaktant für die Herstellung von Aminopyridinen durch Aminierungsreaktionen dienen, die in der Pharma- und Agrochemie wichtig sind .
Katalytischer Ligand
Die Verbindung kann als katalytischer Ligand für die regioselektive Herstellung organischer Verbindungen wie Tetramethylbiphenyle durch oxidative Kupplungsreaktionen verwendet werden .
Pflanzenschutzmittel
Derivate von Trifluormethylpyridin, wie „this compound“, werden aufgrund ihrer chemischen Eigenschaften bei der Herstellung von Pflanzenschutzmitteln verwendet .
Pharmazeutische Anwendungen
Obwohl nicht direkt erwähnt, wurden ähnliche Verbindungen mit Trifluormethylgruppen in Arzneimitteln verwendet, was auf potenzielle Anwendungen in der Arzneimittelsynthese oder -entwicklung hindeutet .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly affect its chemical reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound can significantly affect its physicochemical properties, which in turn can influence its adme properties .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor or activator in biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting survival signals . Moreover, it can alter gene expression profiles by modulating transcription factors and epigenetic markers, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit their catalytic activity, leading to reduced metabolism of substrates . Additionally, it can act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways . The compound’s ability to influence gene expression is mediated through its interaction with transcription factors and epigenetic regulators, resulting in changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to the accumulation of degradation products, which may have distinct biological activities . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal adverse effects . These findings highlight the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, it can bind to serum proteins, such as albumin, which modulate its distribution and bioavailability . The compound’s localization within tissues is influenced by its physicochemical properties, including lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with transcription factors and chromatin, influencing gene expression . Similarly, its presence in mitochondria can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRUNIOBLPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673546 | |
| Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-90-0 | |
| Record name | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


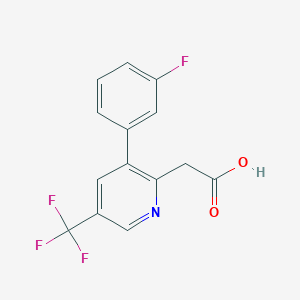


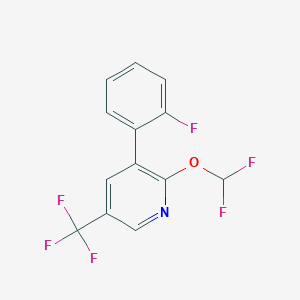
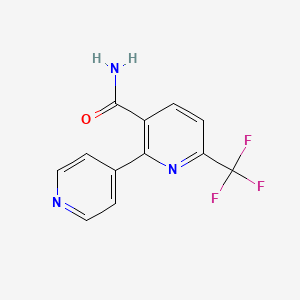
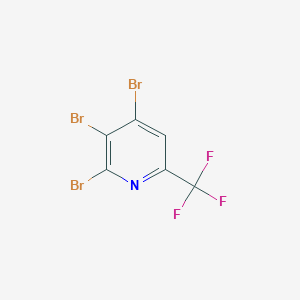
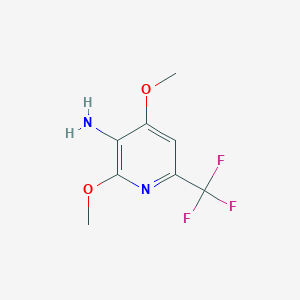
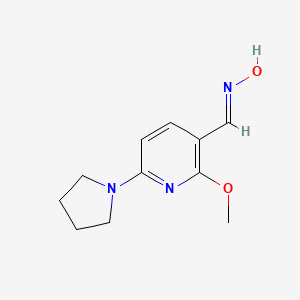



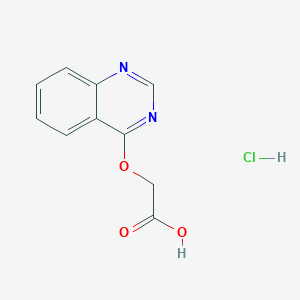
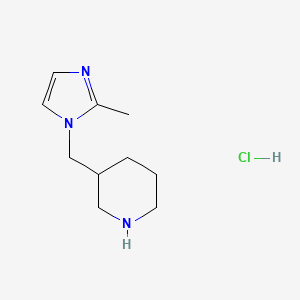
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)
